molecular formula C17H11ClF3N5O3 B607182 Doravirine CAS No. 1338225-97-0

Doravirine

Número de catálogo: B607182
Número CAS: 1338225-97-0
Peso molecular: 425.7 g/mol
Clave InChI: ZIAOVIPSKUPPQW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Doravirina es un inhibidor no nucleósido de la transcriptasa inversa desarrollado por Merck & Co. Se utiliza principalmente en el tratamiento de infecciones por VIH-1. Doravirina es conocida por su eficacia en la inhibición de la replicación del virus VIH al dirigirse a la enzima transcriptasa inversa, que es crucial para la replicación viral .

Mecanismo De Acción

Doravirina ejerce sus efectos uniéndose a un bolsillo hidrofóbico cerca del sitio activo de la enzima transcriptasa inversa del VIH-1. Esta unión inhibe la actividad de la enzima, evitando la síntesis de ADN complementario (ADNc) a partir del genoma de ARN viral. Como resultado, la replicación del virus VIH se detiene, reduciendo la carga viral en el cuerpo del paciente .

Compuestos Similares:

  • Efavirenz
  • Rilpivirina
  • Etravirina

Comparación: Doravirina es única entre los inhibidores no nucleósidos de la transcriptasa inversa debido a su perfil farmacocinético favorable, incluida una vida media más larga y menos efectos secundarios neuropsiquiátricos en comparación con efavirenz. Además, doravirina ha demostrado eficacia contra mutaciones comunes resistentes a los INRTI, lo que la convierte en una opción valiosa en la terapia antirretroviral .

El perfil de resistencia distintivo de doravirina y su menor potencial de interacciones medicamentosas resaltan aún más sus ventajas sobre compuestos similares .

Análisis Bioquímico

Biochemical Properties

Doravirine is a pyridinone NNRTI with potent antiviral activity against wild-type HIV-1 virus and common NNRTI variants . It interacts with the enzyme reverse transcriptase, which is crucial for HIV to generate complementary DNA (cDNA) to its RNA genome. This cDNA is then inserted into the host cell genome, where it can be transcribed into viral RNA for the purposes of replication .

Cellular Effects

This compound influences cell function by inhibiting the action of reverse transcriptase, thereby preventing the replication of HIV-1 . It has been observed to have fewer adverse effects, including neuropsychiatric effects, compared to other NNRTIs .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to and inhibiting the action of reverse transcriptase . This prevents the enzyme from generating cDNA from the HIV-1 RNA genome, thereby blocking the replication of the virus .

Temporal Effects in Laboratory Settings

This compound has shown long-term effectiveness and safety in people living with HIV-1, mostly virologically suppressed . The combination of this compound plus abacavir/lamivudine has shown even better safety and effectiveness than tenofovir/emtricitabine .

Dosage Effects in Animal Models

In animal models, therapeutic and supra-therapeutic doses of this compound induced very low mortality and mild morphological alterations compared to Efavirenz exposure also in the sub-therapeutic ranges .

Metabolic Pathways

This compound undergoes cytochrome P450 (CYP)3A-mediated oxidative metabolism . It is metabolized via CYP3A enzymes and is thus susceptible to interactions with CYP3A inhibitors and inducers .

Transport and Distribution

Following oral administration, this compound is rapidly absorbed with a median time to maximum plasma concentration of 1–4 hours . The pharmacokinetics of this compound are not greatly influenced by sex, age, race, or hepatic impairment .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Doravirina se sintetiza mediante un proceso de varios pasos que implica la formación de intermediarios clave. La síntesis comienza con la preparación de 3-cloro-5-(1-((4-metil-5-oxo-4,5-dihidro-1H-1,2,4-triazol-3-il)metil)-2-oxo-4-(trifluorometil)-1,2-dihidro-3-piridinil)oxi)benzonitrilo. Este intermedio se somete luego a varias condiciones de reacción, incluidas la cloración, la nitración y la ciclización, para producir el producto final .

Métodos de producción industrial: En entornos industriales, la producción de doravirina implica una síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso generalmente incluye el uso de cromatografía líquida de alta resolución (HPLC) para la purificación y el control de calidad .

Análisis De Reacciones Químicas

Tipos de reacciones: Doravirina se somete a varios tipos de reacciones químicas, que incluyen:

Reactivos y condiciones comunes:

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de doravirina, que pueden tener propiedades farmacológicas alteradas .

Aplicaciones Científicas De Investigación

Efficacy in Clinical Trials

Key Clinical Studies:

  • DRIVE-FORWARD Study : This pivotal trial compared doravirine combined with tenofovir disoproxil fumarate and lamivudine against a regimen of darunavir/ritonavir plus emtricitabine/tenofovir disoproxil fumarate. Results indicated that this compound was non-inferior to darunavir in achieving viral suppression (84% vs. 80% at week 48) and showed similar CD4 count improvements .
  • DRIVE-AHEAD Study : Focused on treatment-naïve adults, this study found that this compound effectively reduced HIV-1 RNA levels below 50 copies/mL, similar to comparator treatments, while also demonstrating better lipid profiles and fewer neuropsychiatric adverse events .
  • DRIVE-SHIFT Study : This study evaluated this compound in treatment-experienced patients with virological suppression. The findings confirmed this compound's non-inferiority in maintaining viral load below 50 copies/mL and highlighted its favorable safety profile compared to traditional regimens .

Safety and Tolerability

This compound has shown a favorable safety profile across multiple studies. In the DRIVE-FORWARD trial, adverse event rates were similar between this compound and darunavir groups, with significantly fewer neuropsychiatric events reported for this compound . The overall tolerability was high, with lower rates of discontinuation due to adverse effects compared to other NNRTIs like efavirenz .

Combination Therapies

Recent research has explored the potential of this compound in combination with other antiretroviral agents:

  • This compound/Islatravir Combination : A clinical trial is underway to evaluate this two-drug regimen's effectiveness compared to standard three-drug therapies. Preliminary insights suggest that this combination may enhance patient adherence and quality of life due to its simplified dosing regimen .
  • Fixed-Dose Combinations : this compound is also available in fixed-dose combinations, which have been shown to maintain efficacy while improving patient compliance due to reduced pill burden .

Summary of Findings

The following table summarizes the key findings from various studies on this compound:

Study Population Efficacy Safety Profile
DRIVE-FORWARDTreatment-naïve adultsNon-inferior viral suppressionSimilar adverse events to darunavir
DRIVE-AHEADTreatment-naïve adultsEffective viral load reductionFewer neuropsychiatric events
DRIVE-SHIFTTreatment-experiencedMaintained viral suppressionHigh tolerability
This compound/Islatravir TrialTreatment-naïve adultsPotentially effective two-drug regimenOngoing evaluation

Comparación Con Compuestos Similares

  • Efavirenz
  • Rilpivirine
  • Etravirine

Comparison: Doravirine is unique among non-nucleoside reverse transcriptase inhibitors due to its favorable pharmacokinetic profile, including a longer half-life and fewer neuropsychiatric side effects compared to efavirenz. Additionally, this compound has shown efficacy against common NNRTI-resistant mutations, making it a valuable option in antiretroviral therapy .

This compound’s distinct resistance profile and lower potential for drug-drug interactions further highlight its advantages over similar compounds .

Actividad Biológica

Doravirine (DOR) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been developed for the treatment of HIV-1 infections. It is notable for its unique mechanism of action, pharmacokinetic properties, and favorable safety profile. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy in clinical trials, safety data, and resistance profiles.

This compound functions as an allosteric inhibitor of HIV-1 reverse transcriptase (RT), binding to a hydrophobic pocket in the p66 subunit of the RT heterodimer. This binding induces conformational changes that inhibit the enzyme's ability to synthesize viral DNA from RNA, effectively blocking viral replication . Unlike other NNRTIs, this compound does not significantly inhibit human DNA polymerases α, β, and γ, which minimizes potential cytotoxic effects on host cells .

Pharmacokinetics

The pharmacokinetic profile of this compound shows an absolute bioavailability of approximately 64% with a half-life that supports once-daily dosing. The drug exhibits low potential for drug-drug interactions due to its minimal involvement with major drug-metabolizing enzymes .

Efficacy in Clinical Trials

This compound has been evaluated in several clinical trials, demonstrating robust efficacy in both treatment-naive and treatment-experienced populations. Key findings from notable studies include:

  • DRIVE-FORWARD Trial : In this Phase 3 trial, this compound was compared to efavirenz (EFV) in treatment-naive adults. At week 48, 84% of participants on this compound achieved HIV-1 RNA levels <50 copies/mL compared to 81% on EFV .
  • Long-term Efficacy : A follow-up analysis at 192 weeks showed that 83% of participants maintained viral suppression on this compound-based regimens . The DRIVE-AHEAD trial similarly confirmed non-inferiority to darunavir/ritonavir over 96 weeks .
Study NamePopulationPrimary EndpointDOR Efficacy (%)Comparator Efficacy (%)
DRIVE-FORWARDTreatment-naiveHIV-1 RNA <50 copies/mL at week 488481
DRIVE-AHEADTreatment-experiencedVirologic suppression at week 968380
Long-term AnalysisTreatment-naiveVirologic suppression at week 19283-

Safety Profile

This compound is associated with a favorable safety profile compared to other antiretrovirals. In the DRIVE-FORWARD trial:

  • Neuropsychiatric events such as dizziness were reported in only 9% of participants on this compound versus 37% on EFV (p < 0.001) .
  • Weight gain was minimal across treatment groups, comparable to non-HIV-infected populations .

Resistance Profile

This compound exhibits a high genetic barrier to resistance. It retains activity against common NNRTI mutations such as K103N, Y181C, and G190A. This characteristic makes it a viable option for patients with prior NNRTI exposure .

Case Studies and Real-World Data

Recent real-world studies have reinforced the efficacy and safety findings from clinical trials. A multicenter Italian study reported that this compound maintained virologic suppression in treatment-experienced individuals with a low incidence of adverse effects and drug discontinuation rates similar to those observed in clinical trials .

Propiedades

IUPAC Name

3-chloro-5-[1-[(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)methyl]-2-oxo-4-(trifluoromethyl)pyridin-3-yl]oxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF3N5O3/c1-25-13(23-24-16(25)28)8-26-3-2-12(17(19,20)21)14(15(26)27)29-11-5-9(7-22)4-10(18)6-11/h2-6H,8H2,1H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIAOVIPSKUPPQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=O)CN2C=CC(=C(C2=O)OC3=CC(=CC(=C3)C#N)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF3N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30158386
Record name Doravirine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30158386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Doravirine is a pyridinone non-nucleoside reverse transcriptase inhibitor of HIV-1. Reverse transcriptase is the enzyme with which HIV generates complementary DNA (cDNA) to its RNA genome - this cDNA is then inserted into the host cell genome, where it can be transcribed into viral RNA for the purposes of replication. Doravirine inhibits HIV-1 replication by non-competitively inhibiting HIV-1 reverse transcriptase. Doravirine does not, however, inhibit the human cellular DNA polymerases α, ß, and mitochondrial DNA polymerase γ.
Record name Doravirine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12301
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1338225-97-0
Record name Doravirine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1338225-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Doravirine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1338225970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Doravirine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12301
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Doravirine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30158386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-5-({1-[(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-3-yl}oxy)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DORAVIRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/913P6LK81M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.